molecular formula C7H11N3O B3327640 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea CAS No. 3586-05-8

1-(2,5-dimethyl-1H-pyrrol-1-yl)urea

Cat. No.: B3327640
CAS No.: 3586-05-8
M. Wt: 153.18 g/mol
InChI Key: MWIMPGWLZDBPEE-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-1H-pyrrol-1-yl)urea is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a urea group attached to a pyrrole ring substituted with two methyl groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea typically involves the reaction of 2,5-dimethylpyrrole with an isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be represented as follows:

2,5-dimethylpyrrole+isocyanateThis compound\text{2,5-dimethylpyrrole} + \text{isocyanate} \rightarrow \text{this compound} 2,5-dimethylpyrrole+isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethyl-1H-pyrrol-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 4 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Amines derived from the reduction of the urea group.

    Substitution: Halogenated or nitro-substituted derivatives of the pyrrole ring.

Scientific Research Applications

1-(2,5-Dimethyl-1H-pyrrol-1-yl)urea has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrole: A precursor in the synthesis of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea.

    N-Substituted Pyrroles: Compounds with similar structures but different substituents on the nitrogen atom.

    Pyrrole-2-carboxamides: Compounds with a carboxamide group attached to the pyrrole ring.

Uniqueness

This compound is unique due to the presence of both the urea and pyrrole functionalities, which confer distinct chemical and biological properties. Its specific substitution pattern and the ability to undergo various chemical reactions make it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(2,5-dimethylpyrrol-1-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-3-4-6(2)10(5)9-7(8)11/h3-4H,1-2H3,(H3,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIMPGWLZDBPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1NC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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